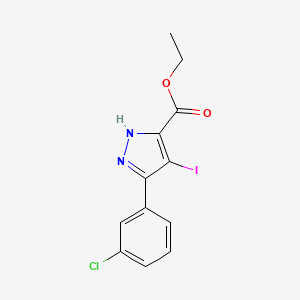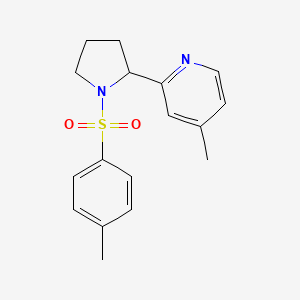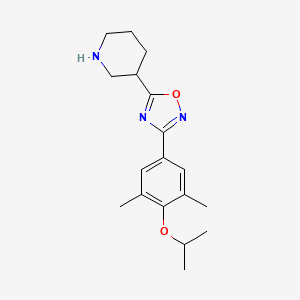
5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one: is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The presence of an amino group and a phenethyl group in the structure of this compound adds to its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenethylamine with thiocarbohydrazide, followed by cyclization in the presence of an oxidizing agent such as hydrogen peroxide. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) are usually employed.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic catalysts like hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Reduced forms of the thiadiazole ring.
Substitution Products: Substituted derivatives at the amino group.
Applications De Recherche Scientifique
5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one: has several scientific research applications, including:
Medicinal Chemistry: Explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Potential use as a precursor in the synthesis of other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets. The amino group and the thiadiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one: can be compared with other thiadiazole derivatives, such as:
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 2-Amino-1,3,4-thiadiazole
- 5-Phenyl-1,3,4-thiadiazole-2-thiol
Uniqueness
The presence of the phenethyl group in This compound distinguishes it from other thiadiazole derivatives, potentially enhancing its biological activity and making it a unique compound for further research.
Propriétés
Formule moléculaire |
C10H11N3OS |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
5-amino-2-(2-phenylethyl)-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C10H11N3OS/c11-9-12-10(14)13(15-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,14) |
Clé InChI |
JYDPNHVMAXMMQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN2C(=O)N=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [2,2'-bipyrimidine]-5-carboxylate](/img/structure/B11797870.png)



![2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11797890.png)

![3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11797915.png)
![3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B11797919.png)






